REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([OH:13])=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[C:5]([Cl:8])=[CH:6][CH:7]=1.[Cl:14][C:15]1[C:20]([Cl:21])=[CH:19][CH:18]=[CH:17][C:16]=1[N:22]=[C:23]=[O:24]>CN(C)C=O.C(OCC)(=O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:23]([NH:22][C:16]2[CH:17]=[CH:18][CH:19]=[C:20]([Cl:21])[C:15]=2[Cl:14])=[O:24])=[C:3]([OH:13])[C:4]=1[S:9]([NH2:12])(=[O:11])=[O:10]
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Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=CC1)Cl)S(=O)(=O)N)O
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)N=C=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
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Details
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washed with water
|
Type
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CUSTOM
|
Details
|
to give the crude material
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (30/70 to 50/50
|
Type
|
CUSTOM
|
Details
|
v/v), followed by recrystallization from dichloromethane and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=C1)NC(=O)NC1=C(C(=CC=C1)Cl)Cl)O)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |